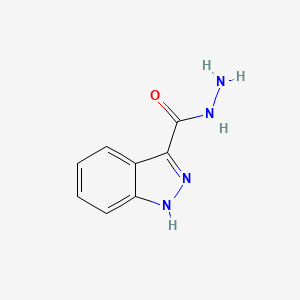

1H-indazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUPSJAGJHYWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369474 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59591-84-3 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Indazole-3-Carbohydrazide from Isatin

Foreword: The Enduring Significance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug design. The 1H-indazole nucleus is one such "privileged scaffold," a term reserved for structures capable of binding to a wide array of biological targets. This versatility has cemented its importance in modern pharmacology.[1][2] Marketed therapeutics such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) feature this core, underscoring its clinical relevance in oncology.[2] The broad spectrum of biological activities associated with indazole derivatives—including anti-inflammatory, anti-tumor, and anti-HIV properties—continues to drive intensive research efforts.[1][2]

Within this esteemed class of compounds, 1H-indazole-3-carbohydrazide stands out as a particularly valuable synthetic intermediate and a pharmacophore in its own right. The carbohydrazide moiety at the C3 position is a critical functional handle, enabling the development of diverse libraries of novel drug candidates through straightforward chemical modifications.[1][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, isatin. We will delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and discuss critical process considerations to ensure both safety and success in the laboratory.

Section 1: Global Synthetic Strategy & Mechanistic Overview

The conversion of isatin to this compound is a multi-step process that hinges on a classical ring transformation. The core of the strategy involves the deconstruction of the isatin five-membered ring and a subsequent recyclization to form the thermodynamically stable pyrazole ring fused to the benzene core. The overall pathway can be logically segmented into two primary phases:

-

Phase I: Formation of the Indazole Core. Synthesis of the key precursor, 1H-indazole-3-carboxylic acid, from isatin.

-

Phase II: Functional Group Transformation. Conversion of the carboxylic acid to the target carbohydrazide via an ester intermediate.

The complete transformation is outlined below:

Figure 1: High-level workflow for the synthesis of this compound from isatin.

Section 2: Phase I - Synthesis of 1H-Indazole-3-Carboxylic Acid

This initial phase is the most chemically complex, involving a fundamental rearrangement of the starting material's skeleton. The overall yield for this classical method is often modest, typically ranging from 25-43%, and it involves a hazardous intermediate, necessitating careful execution.[4]

Causality and Mechanism

Step 1: Base-Catalyzed Ring Opening of Isatin The synthesis commences with the hydrolytic cleavage of the lactam (cyclic amide) bond within the isatin molecule. This is achieved using a strong base, such as sodium hydroxide.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic C2 carbonyl carbon. This leads to the opening of the five-membered ring to form the sodium salt of (2-aminophenyl)glyoxylic acid. This step is crucial as it liberates the aromatic amine functionality required for the subsequent diazotization.

Step 2: Diazotization of the Arylamine The intermediate from Step 1 is then treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., hydrochloric acid) at precisely controlled low temperatures (0–5 °C). This process converts the primary aromatic amine into a diazonium salt. The electrophilic nitrosonium ion (NO⁺), generated in situ from nitrous acid, is attacked by the amine, leading to the formation of the R-N⁺≡N group.

-

Critical Insight: Maintaining a low temperature is non-negotiable. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, posing a significant safety risk, particularly during scale-up operations.[4]

Step 3: Reductive Intramolecular Cyclization The diazonium salt is immediately subjected to a reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite.[5] This reduction step is believed to form a transient arylhydrazine species. This hydrazine intermediate then undergoes a spontaneous intramolecular cyclization. The terminal hydrazine nitrogen attacks the adjacent ketone carbonyl group, followed by dehydration, to form the stable, aromatic 1H-indazole ring system.[4]

Detailed Experimental Protocol: 1H-Indazole-3-Carboxylic Acid

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Isatin | 147.13 | 10.0 g | 0.068 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.2 g | 0.205 |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.075 |

| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - |

| Stannous Chloride (SnCl₂) | 189.60 | 25.8 g | 0.136 |

| Water (deionized) | 18.02 | ~500 mL | - |

Procedure:

-

Ring Opening: In a 500 mL beaker, dissolve 8.2 g of NaOH in 100 mL of water. Once dissolved, add 10.0 g of isatin in small portions with stirring. Heat the mixture gently to 50-60 °C until a clear, dark orange solution is obtained. Cool the solution to room temperature.

-

Diazotization: Prepare an ice-salt bath. Place the beaker containing the isatin solution in the bath and cool to 0 °C. While maintaining the temperature between 0 and 5 °C, slowly add 15 mL of concentrated HCl. In a separate flask, dissolve 5.2 g of NaNO₂ in 20 mL of water. Add this nitrite solution dropwise to the acidic isatin solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes in the ice bath.

-

Reductive Cyclization: In a separate 1 L beaker, dissolve 25.8 g of SnCl₂ in 15 mL of concentrated HCl. Cool this solution in an ice bath. Slowly and carefully, pour the cold diazonium salt solution into the SnCl₂ solution with vigorous stirring. A thick yellow precipitate of 1H-indazole-3-carboxylic acid will form.

-

Work-up and Purification: Allow the mixture to stand for 30 minutes. Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a pale yellow solid.

Section 3: Phase II - Synthesis of this compound

With the indazole core successfully constructed, the next phase involves converting the carboxylic acid at the C3 position into the desired carbohydrazide. A direct reaction with hydrazine can be low-yielding. A more reliable and higher-yielding approach involves a two-step sequence via an ester intermediate.[3]

Causality and Mechanism

Step 4: Fischer Esterification The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved through Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (e.g., methanol) serving as both reagent and solvent.[3] A catalytic amount of a strong acid, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step 5: Hydrazinolysis The purified ester is then treated with hydrazine hydrate in a protic solvent like ethanol, usually at reflux.[3] This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (-OCH₃) or ethoxy (-OC₂H₅) group and the formation of the thermodynamically stable carbohydrazide product.

Figure 2: Detailed experimental workflow showing key reagents for each transformation.

Detailed Experimental Protocol: this compound

Part A: Esterification

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5.0 g of 1H-indazole-3-carboxylic acid and 100 mL of methanol.

-

Reaction: Slowly add 1 mL of concentrated sulfuric acid to the stirred suspension. Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The product, methyl 1H-indazole-3-carboxylate, is typically a white solid.[3]

Part B: Hydrazinolysis

-

Setup: In a 250 mL round-bottom flask, suspend the dried methyl 1H-indazole-3-carboxylate (from the previous step) in 80 mL of ethanol.

-

Reaction: Add 5 mL of hydrazine hydrate (80% solution) to the suspension.[3] Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

-

Purification and Drying: Collect the white crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol. Dry the product, this compound, in a vacuum oven at 50 °C.

Section 4: Product Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic peaks for aromatic protons and the N-H protons of the indazole ring and hydrazide moiety.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₈H₈N₄O.[6]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

References

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . (2023). Molecules. [Link]

-

Preparation of 1H-Indazole-3-carbonitrile . (2020). Organic Syntheses. [Link]

-

Indazole . Organic Syntheses. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System . (2020). Acta Scientific Pharmaceutical Sciences. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . (2020). Molecules. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . (2023). MDPI. [Link]

-

Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors . (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Indazole synthesis . Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation . (2023). Current Trends in Biotechnology and Pharmacy. [Link]

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors . (2015). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives . ResearchGate. [Link]

-

Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks . (2015). Chemical Reviews. [Link]

-

This compound hydrochloride (C8H8N4O) . PubChemLite. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. PubChemLite - this compound hydrochloride (C8H8N4O) [pubchemlite.lcsb.uni.lu]

1H-Indazole-3-Carbohydrazide: A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

The 1H-indazole-3-carbohydrazide scaffold represents a distinct and versatile pharmacophore in the design of ATP-competitive kinase inhibitors. While the indazole core is widely recognized for its ability to mimic the adenine ring of ATP, the carbohydrazide linker (–CO–NH–NH–) introduces a unique hydrogen-bonding vector that distinguishes it from standard carboxamides.

This guide analyzes the structural utility of this scaffold, focusing on its application in targeting Glycogen Synthase Kinase-3

Structural Rationale & Binding Mode[1][2][3][4]

The "Hinge Binder" Concept

The 1H-indazole core functions as a classic "hinge binder." In the ATP-binding pocket of most kinases, the indazole nitrogen atoms participate in a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region.

-

N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu135 in GSK-3

). -

N2 (Acceptor): Often interacts with the backbone amide nitrogen of the hinge.

The Carbohydrazide Advantage

Unlike a simple amide, the carbohydrazide linker provides a four-atom spacer with multiple H-bond donors and acceptors. This allows the molecule to:

-

Extend into the Solvent Front: The terminal nitrogen can be derivatized to solubilize the molecule.

-

Interact with the DFG Motif: The carbonyl oxygen can anchor the molecule near the conserved Asp-Phe-Gly (DFG) motif, stabilizing the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on substitution.

Visualization of Binding Topology

Figure 1: Abstract representation of the this compound binding topology within the kinase ATP pocket.

Synthetic Chemistry: Constructing the Library

The synthesis of this compound derivatives is robust, typically proceeding from commercially available 1H-indazole-3-carboxylic acid. The core workflow involves esterification followed by hydrazinolysis.

Synthetic Pathway[5]

Figure 2: Divergent synthetic pathway for generating carbohydrazide libraries.

Critical Synthetic Considerations

-

Regioselectivity: The N1 position of the indazole is acidic. If N1-alkylation is required to target specific pockets (e.g., to reach the ribose pocket), it should be performed before the hydrazide formation to avoid competing reactions at the hydrazide nitrogen.

-

Hydrazine Handling: Hydrazine hydrate is a potent nucleophile but also toxic and unstable. Reactions must be monitored by TLC to ensure complete consumption of the ester, as separating the ester from the hydrazide can be difficult due to similar polarity.

Validated Experimental Protocols

Protocol A: Synthesis of this compound

This protocol yields the core scaffold required for library generation.

Reagents:

-

Methyl 1H-indazole-3-carboxylate (1.0 equiv)[1]

-

Hydrazine hydrate (98%, 10.0 equiv)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 10 mmol of methyl 1H-indazole-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (100 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 6–10 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The hydrazide typically has a lower -

Precipitation: Cool the reaction mixture to room temperature and then to

in an ice bath. The product usually precipitates as a white/off-white solid. -

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

) and diethyl ether ( -

Validation:

-

Yield: Expected >80%.

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

) and the appearance of hydrazide signals: a broad singlet at

-

Protocol B: ADP-Glo™ Kinase Assay (GSK-3 )

A self-validating luminescent assay to quantify kinase inhibition.

Materials:

-

Recombinant human GSK-3

enzyme. -

Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white plates.

Workflow:

-

Compound Prep: Prepare 10-point dose-response curves of the indazole derivatives in DMSO (Final DMSO concentration <1%).

-

Enzyme Reaction:

-

Mix

of GSK-3 -

Initiate reaction by adding

of ATP/Substrate mix (10 -

Incubate for 60 minutes at

.

-

-

ADP Detection:

-

Add

of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add

of Kinase Detection Reagent (converts ADP to ATP

-

-

Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Data Analysis: Normalize to Vehicle Control (0% inhibition) and Staurosporine Control (100% inhibition). Calculate IC

using non-linear regression (4-parameter logistic fit).

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for this scaffold against GSK-3

| Position | Modification | Effect on Potency (GSK-3 | Mechanistic Insight |

| N1 (Indazole) | Unsubstituted (H) | High | Essential for hinge binding (Donor). |

| N1 (Indazole) | Methyl/Alkyl | Low/Inactive | Loss of H-bond donor to hinge carbonyl. |

| C3 (Linker) | Carboxamide | High | Standard tight binder. |

| C3 (Linker) | Carbohydrazide | High | Additional H-bond vectors; improved solubility.[2] |

| Terminal Tail | Phenyl | Moderate | Hydrophobic interaction in solvent front. |

| Terminal Tail | 3-Cl, 4-F Phenyl | Very High | Halogens fill hydrophobic sub-pockets; metabolic stability. |

| Terminal Tail | Pyridine | High | Introduces H-bond acceptor; improves physicochemical properties. |

References

-

Angelini, G., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. ACS Medicinal Chemistry Letters. Link

-

Swamy, G. N., et al. (2012).[1][3] Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Shang, S., et al. (2020). Indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Technical Guide: 1H-Indazole-3-Carbohydrazide Derivatives as Anticancer Agents

Executive Summary

The 1H-indazole-3-carbohydrazide scaffold represents a "privileged structure" in modern oncology drug discovery. Its bioisosteric relationship with purines allows it to function as a potent ATP-competitive inhibitor against receptor tyrosine kinases (RTKs) such as VEGFR-2 , EGFR , and FGFR . Furthermore, the carbohydrazide linker (

This guide details the rational design, chemical synthesis, and biological validation of these derivatives, emphasizing their dual role in inhibiting angiogenesis and inducing apoptosis in solid tumors (NSCLC, MCF-7, HepG2).

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives hinges on precise molecular tuning. The scaffold functions as a multi-domain binder:

-

The Indazole Core (Head): Mimics the adenine ring of ATP, occupying the hydrophobic pocket of the enzyme.

-

The Carbohydrazide Linker (Neck): Facilitates flexibility and hydrogen bonding (donor/acceptor) with residues like Asp/Glu in the catalytic cleft.

-

The Distal Aryl Moiety (Tail): Targets the allosteric hydrophobic region (selectivity pocket), often determining kinase specificity.

SAR Logic Map

The following diagram illustrates the functional zones of the scaffold and the impact of substitutions.

Figure 1: Structural dissection of the this compound scaffold highlighting key modification zones for potency optimization.

Chemical Synthesis Architecture

The synthesis of these derivatives typically follows a convergent pathway starting from commercially available indazole-3-carboxylic acid. The protocol below ensures high purity and yield, minimizing side reactions like N-alkylation at the wrong position.

Synthesis Workflow

Figure 2: Step-wise synthetic pathway from the carboxylic acid precursor to final bioactive hydrazone or amide derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

-

Reagents: 1H-indazole-3-carboxylic acid (10 mmol), Methanol (30 mL), conc.

(catalytic, 0.5 mL). -

Procedure: Dissolve the acid in methanol. Add sulfuric acid dropwise at 0°C. Reflux the mixture at 65-70°C for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

-

Work-up: Concentrate solvent in vacuo. Neutralize residue with saturated

. Extract with ethyl acetate ( -

Yield: Expect 85–90% as a white solid.

Step 2: Synthesis of this compound (Key Intermediate)

-

Reagents: Methyl ester from Step 1 (10 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (20 mL).

-

Procedure: Dissolve ester in ethanol. Add hydrazine hydrate excess (1:5 ratio) to drive equilibrium. Reflux for 4–6 hours.

-

Observation: A bulky white precipitate (the hydrazide) typically forms upon cooling.

-

Purification: Filter the solid, wash with cold ethanol and ether. Recrystallize from ethanol if necessary.

-

Validation: IR spectrum should show doublet

peaks around 3300-3200

Step 3: Synthesis of Target Hydrazones (Schiff Bases)

-

Reagents: Carbohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2-3 drops).

-

Procedure: Mix reactants in ethanol with acid catalyst. Reflux for 2–4 hours.

-

Work-up: Cool to room temperature. Filter the precipitate. Wash with cold ethanol.

Mechanistic Profiling: Kinase Inhibition

The primary anticancer mechanism of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which drives tumor angiogenesis.

Molecular Mechanism

-

ATP Competition: The indazole ring occupies the ATP-binding pocket.

-

H-Bonding: The

of the indazole and the -

Downstream Effect: Inhibition of phosphorylation prevents the activation of the RAS/RAF/MEK/ERK pathway, leading to cell cycle arrest and apoptosis.

Signaling Cascade Diagram

Figure 3: Inhibition of the VEGFR-2 signaling cascade by Indazole derivatives, preventing downstream proliferative signaling.

Preclinical Evaluation Protocols

To validate the anticancer potential, a robust screening pipeline is required.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of viability.

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver), and HUVEC (Normal control).

-

Seeding:

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compounds (0.1 – 100

) for 48h. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm. Calculate

.

Representative Data Summary

Hypothetical data based on typical high-performing derivatives in literature (e.g., 5-fluoro-N'-(substituted)indazole-3-carbohydrazide).[1][2][3]

| Compound ID | R1 (Indazole C5) | R2 (Hydrazone Aryl) | A549 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 Kinase IC50 (nM) |

| IND-01 | H | Phenyl | 12.5 | 15.2 | 120 |

| IND-05 | F | 4-Cl-Phenyl | 4.2 | 5.1 | 45 |

| IND-09 | 3,4-Di-OMe-Phenyl | 2.1 | 1.8 | 12 | |

| Sunitinib | (Control) | - | 1.5 | 2.0 | 8 |

Table 1: Comparative potency of synthesized derivatives against standard reference drugs.

References

-

Liu, Y., et al. (2021).[2] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

-

Zhang, D., et al. (2011). "Synthesis and cytotoxic activity of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry. Link

-

Hsieh, J., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences. Link

-

Fishwick, C.W., et al. (2018). "Fragment-based discovery of 1H-indazole-3-carboxamides as novel FGFR inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Manna, K., et al. (2020). "Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives." Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1H-Indazole-3-Carbohydrazide in Fragment-Based Drug Design (FBDD)

Abstract

This application note details the strategic deployment of 1H-indazole-3-carbohydrazide (Structure 1 ) within a Fragment-Based Drug Design (FBDD) campaign. Unlike aliphatic fragments, this aromatic heterocycle offers a "privileged" core mimicking the purine ring of ATP, making it highly relevant for kinase, ATPase (e.g., Hsp90), and GPCR targets. Uniquely, the C3-carbohydrazide moiety serves a dual purpose: it provides a rich hydrogen-bonding pharmacophore for initial binding affinity and acts as a reactive chemical handle for rapid "fragment growing" via acylhydrazone formation. This guide outlines protocols for library quality control, biophysical screening (STD-NMR, SPR), and synthetic elaboration strategies.

Chemical Biology & Rationale[1][2]

The Privileged Scaffold Hypothesis

The 1H-indazole core is isosteric with indole and purine, allowing it to engage in conserved binding modes:

-

Hinge Binding: The N1-H and N2 atoms often form bidentate hydrogen bonds with the backbone carbonyl and amide nitrogen of kinase hinge regions.

-

Pi-Stacking: The bicyclic aromatic system facilitates

-

The Carbohydrazide Vector (The "Warhead")

The 3-carbohydrazide group (

-

Pharmacophore: It extends from the core, offering both H-bond donors (

, -

Synthetic Versatility: It allows for Dynamic Combinatorial Chemistry (DCC) . The hydrazide can reversibly condense with aldehyde sub-libraries to form acylhydrazones, rapidly scanning chemical space without complex purification.

Experimental Workflow

Workflow Visualization

Figure 1: Strategic workflow for processing this compound from library entry to lead optimization.

Detailed Protocols

Phase 1: Library Preparation & Quality Control

Objective: Ensure the fragment is soluble and stable, as aggregation is a common false positive in FBDD.

Protocol:

-

Stock Preparation: Dissolve this compound to 100 mM in

-DMSO. -

Solubility Assay: Dilute to 1 mM in assay buffer (e.g., PBS, pH 7.4). Measure UV absorbance at 280 nm.

-

Acceptance Criteria: No precipitation or turbidity (OD600 < 0.05).

-

-

Stability Check: Incubate at Room Temperature (RT) for 24 hours. Analyze via LC-MS to ensure no hydrolysis of the hydrazide to the carboxylic acid occurs.

Phase 2: Biophysical Screening (STD-NMR)

Objective: Detect transient binding interactions between the fragment and the target protein. Saturation Transfer Difference (STD) NMR is preferred for its sensitivity to weak binders (

Materials:

-

Target Protein (20

M) in deuterated buffer (PBS, pH 7.4, 10% -

Fragment (1 mM, 50-fold excess).

-

Reference: Tryptophan (negative control).

Method:

-

Pulse Sequence: Use a standard STD pulse sequence with a train of Gaussian pulses for saturation.

-

On-Resonance Irradiation: Set frequency to -0.5 ppm (protein methyl region).

-

Off-Resonance Irradiation: Set frequency to 30 ppm (control).

-

Acquisition: Record 1D

H spectra. Subtract "On" from "Off" spectra. -

Analysis: Signals appearing in the difference spectrum indicate magnetization transfer from protein to ligand, confirming binding.

-

Note: Focus on the indazole aromatic protons (7.0–8.5 ppm). The hydrazide protons may exchange with solvent and be invisible.

-

Phase 3: Hit-to-Lead Optimization (The "Grow" Strategy)

Objective: Elaborate the this compound hit into a high-affinity lead using the hydrazide handle.

Strategy: Acylhydrazone Library Generation Instead of discrete synthesis, generate a crude library of acylhydrazones by reacting the fragment with a diverse set of aldehydes.

Reaction Scheme:

Protocol:

-

Array Setup: In a 96-well plate, dispense this compound (10 mM in DMSO).

-

Reagent Addition: Add 1 equivalent of unique aldehydes (aromatic, heteroaromatic, aliphatic) to each well.

-

Catalysis: Add 1% Acetic Acid.

-

Incubation: Shake at 40°C for 12 hours.

-

Direct Screening: Dilute the reaction mixture 100-fold into assay buffer and screen via SPR or biochemical assay. The acylhydrazone linkage is generally stable enough for acute screening.

-

Validation: Resynthesize and purify active hits. Reduce the

bond (using

Data Presentation & Analysis

Binding Kinetics (SPR Example)

When analyzing SPR data for the fragment, expect fast-on/fast-off kinetics (square-wave sensorgrams).

| Compound | LE (Ligand Efficiency) | |||

| This compound | 20 | 0.42 | ||

| Reference (Indazole alone) | 200 | 0.35 |

Interpretation: The addition of the carbohydrazide improves affinity 10-fold over the naked indazole, validating the hydrazide's contribution to binding (likely H-bonds).

Structural Interaction Map

Below is a schematic of the hypothesized binding mode for a kinase target (e.g., AXL or Hsp90), derived from typical indazole crystallography data.

Figure 2: Hypothesized interaction map. The indazole anchors to the hinge, while the hydrazide extends to interact with polar residues at the solvent front.

Troubleshooting & Pitfalls

-

False Positives (Aggregation): Indazoles are planar and hydrophobic. If

values are inconsistent or sensitive to detergent (0.01% Triton X-100), suspect aggregation. Solution: Always run screens with and without detergent. -

Chemical Interference: Hydrazides are nucleophilic. Avoid buffers containing aldehydes or ketones (unless intended for reaction). They can also chelate metals; ensure the target protein does not require a catalytic metal that might be stripped (or use excess metal in buffer).

-

NMR Silence: If the fragment binds too tightly or has an intermediate exchange rate, STD signals may broaden into the baseline. Solution: Switch to WaterLOGSY or

-relaxation experiments.

References

-

Buchstaller, H. P., et al. (2012).[1] "Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90." Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Link

-

Ng, P. S., et al. (2021).[2] "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry, 51, 116437. Link

-

Congreve, M., et al. (2003).[3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

-

Baskin, J. M., et al. (2007). "Bioorthogonal Click Chemistry: Covalent Labeling." Proc. Natl. Acad. Sci. U.S.A. (Contextual reference for hydrazide reactivity). Link

-

Lipinski, C. A. (2016). "Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug safety." Advanced Drug Delivery Reviews, 101, 34-41. Link

Sources

- 1. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

Application Note: Cell-Based Assays for Characterizing Anticancer Activity of Indazole Compounds

Introduction: The Indazole Scaffold in Oncology

The indazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor). These compounds typically function as ATP-competitive inhibitors, docking into the hinge region of kinases (e.g., VEGFR, FGFR, Aurora Kinases, CDKs) or disrupting tubulin polymerization.

Moving a compound from chemical synthesis to biological validation requires a rigorous, self-validating screening cascade. This guide outlines the essential cell-based workflows required to characterize the potency, mechanism of action (MOA), and target engagement of novel indazole derivatives.

The Screening Cascade

The following workflow ensures resources are not wasted on compounds with poor solubility or off-target toxicity.

Figure 1: The logical progression from compound library to validated hit. Note the critical solubility check before primary screening.

Phase I: Cytotoxicity & Viability Profiling (The Go/No-Go Decision)

Indazole derivatives are often highly hydrophobic. A common failure mode in early screening is precipitation in cell culture media, leading to false "toxicity" caused by physical crystal formation rather than biochemical inhibition.

Protocol A: MTS Proliferation Assay

We prefer MTS (e.g., CellTiter 96®) over MTT for indazoles because MTS produces a soluble formazan product, eliminating the solubilization step that can be problematic with hydrophobic test compounds.

Materials:

-

Target Cancer Cell Lines (e.g., HUVEC for VEGFR, MCF-7 for Aurora).

-

MTS Reagent (Tetrazolium compound).

-

Vehicle: DMSO (Cell culture grade).

Step-by-Step Protocol:

-

Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24 hours to ensure attachment.

-

Expert Insight: Do not use edge wells for data; fill them with PBS to prevent "edge effect" evaporation which skews optical density (OD) readings.

-

-

Compound Preparation: Prepare a 1000x stock of the indazole derivative in 100% DMSO. Serial dilute in DMSO first, then transfer to media to keep final DMSO concentration constant (e.g., 0.1%) across all doses.

-

Critical Check: Inspect media under a microscope. If crystals are visible, the data is invalid.

-

-

Treatment: Treat cells for 72 hours (approx. 2-3 doubling times).

-

Readout: Add 20 µL MTS reagent per well. Incubate 1-4 hours at 37°C. Measure absorbance at 490 nm.

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Data Interpretation Table:

| IC50 Range | Classification | Action |

|---|---|---|

| < 100 nM | Potent Hit | Proceed to MOA (Phase II). |

| 100 nM - 1 µM | Moderate Activity | Candidate for SAR optimization. |

| > 10 µM | Inactive/Weak | Discard or check solubility. |

Phase II: Mechanism of Action (Cell Cycle Dynamics)

Kinase inhibitors typically induce cell cycle arrest at specific checkpoints.

-

G1 Arrest: Common for CDK4/6 or VEGFR inhibitors (starvation mimicry).

-

G2/M Arrest: Common for Aurora Kinase inhibitors or Tubulin disruptors.

Protocol B: Cell Cycle Analysis via Flow Cytometry

This protocol uses Propidium Iodide (PI) to stain DNA quantitatively.[1][2][3][4][5]

Reagents:

-

PBS (Ca2+/Mg2+ free).

-

Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL PI + 0.2 mg/mL RNase A.

Step-by-Step Protocol:

-

Treatment: Treat 1x10^6 cells with the indazole compound at IC50 and 2xIC50 concentrations for 24 hours.

-

Harvest: Trypsinize cells. Crucial: Collect the culture media (supernatant) as well; it contains floating (mitotic or dying) cells.[6][7]

-

Wash: Pellet cells (300 x g, 5 min), wash with cold PBS.

-

Fixation (The Critical Step): Resuspend pellet in 300 µL PBS. While vortexing gently, add 700 µL ice-cold ethanol dropwise.

-

Staining: Wash ethanol out with PBS (2x). Resuspend in 500 µL Staining Buffer (PI/RNase). Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer.[1][3][4][6][7][8] Set linear scale for FL2 (PI). Collect 10,000 events.

Phase III: Confirmation of Cell Death (Apoptosis)[7]

Cytotoxicity (necrosis) is often undesirable due to inflammation. We aim for apoptosis (programmed cell death).[8][9] The Annexin V/PI assay distinguishes between:

-

Live: Annexin V(-) / PI(-)

-

Early Apoptotic: Annexin V(+) / PI(-) (Phosphatidylserine flip).

-

Late Apoptotic/Necrotic: Annexin V(+) / PI(+).

Protocol C: Annexin V-FITC/PI Assay

Step-by-Step Protocol:

-

Harvest: Treat cells as above for 24-48 hours. Harvest carefully using Accutase or mild trypsin (harsh trypsinization can strip Phosphatidylserine, causing false negatives).

-

Wash: Wash 2x with cold PBS.

-

Binding: Resuspend in 1X Annexin Binding Buffer (must contain 2.5 mM CaCl2 ).

-

Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in dark.

-

Analyze: Run immediately (within 1 hour) on flow cytometer.

Phase IV: Target Validation (Western Blot)

If the indazole is designed as a VEGFR inhibitor (like Axitinib), you must prove it inhibits the phosphorylation of VEGFR and its downstream effectors (ERK/AKT).

Pathway Visualization: Indazole Mechanism

The following diagram illustrates where the indazole compound intercepts the signaling cascade.

Figure 2: Mechanism of Action. The indazole competes with ATP at the RTK pocket, silencing downstream RAS/RAF/MEK/ERK signaling.

Protocol D: Phospho-Protein Western Blot

Step-by-Step Protocol:

-

Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation noise.

-

Stimulation: Pre-treat with Indazole for 1 hour, then stimulate with the relevant ligand (e.g., VEGF 50 ng/mL) for 15 minutes.

-

Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF).

-

Blotting: Probe for:

-

p-VEGFR (Tyr1175) (Target)

-

p-ERK1/2 (Downstream readout)

-

Total ERK1/2 (Loading control)

-

GAPDH/Actin (Loading control)

-

-

Result: A potent indazole will erase the phospho-bands while total protein levels remain constant.

References

-

Pfizer Medical. (2023). Mechanism of Action of Axitinib (Inlyta). Retrieved from

-

Shang, C., et al. (2021).[10] "The Anticancer Activity of Indazole Compounds: A Mini Review." Current Topics in Medicinal Chemistry. Retrieved from

-

Abcam. (2023). Cell cycle analysis with flow cytometry and propidium iodide protocol. Retrieved from

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. igbmc.fr [igbmc.fr]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. bosterbio.com [bosterbio.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 1H-Indazole-3-amine Derivatives in Anti-Leukemia Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-indazole-3-amine derivatives in anti-leukemia research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anti-leukemic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of 1H-Indazole-3-amine Derivatives in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The development of novel targeted therapies is crucial to improve patient outcomes and overcome drug resistance. The 1H-indazole-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational anti-cancer agents.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases implicated in leukemogenesis, making them attractive candidates for anti-leukemia drug discovery.

The rationale for investigating 1H-indazole-3-amine derivatives in leukemia stems from their ability to target key signaling pathways that are frequently dysregulated in this disease. These pathways, including those driven by Bcr-Abl, FLT3, and FGFR kinases, are critical for the proliferation, survival, and differentiation of leukemic cells.[3][4][5][6][7][8][9][10][11][12][13][14][15] Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest through modulation of the p53/MDM2 axis and the Bcl-2 family of proteins.[16][17][18][19][20][21][22]

This guide provides a systematic approach to evaluating the anti-leukemic properties of novel 1H-indazole-3-amine derivatives, from initial in vitro screening to the elucidation of their mechanism of action.

I. Initial Screening for Anti-Proliferative Activity

The first step in evaluating a new compound is to determine its effect on the proliferation of leukemia cells. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a 1H-indazole-3-amine derivative in a leukemia cell line, such as the K562 chronic myeloid leukemia cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[23][24]

Materials:

-

Leukemia cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom microplates

-

1H-indazole-3-amine derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[24]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[25]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing leukemia cells and perform a cell count.

-

Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[26][27]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1H-indazole-3-amine derivative in complete medium. A typical starting concentration range is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[28]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

| Parameter | Recommended Value |

| Cell Line | K562 (Chronic Myeloid Leukemia) |

| Seeding Density | 5,000 cells/well |

| Compound Concentration Range | 0.1 - 100 µM |

| Incubation Time | 48 - 72 hours |

| MTT Concentration | 0.5 mg/mL |

| Solubilization Agent | 10% SDS in 0.01 M HCl |

| Absorbance Wavelength | 570 nm |

II. Elucidation of the Mechanism of Action

Once a compound has demonstrated significant anti-proliferative activity, the next step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[29][30] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[29][30]

Materials:

-

Leukemia cell line

-

1H-indazole-3-amine derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed leukemia cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

-

Treat the cells with the 1H-indazole-3-amine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.[29]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[30]

-

Analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[33][34][35] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

-

Leukemia cell line

-

1H-indazole-3-amine derivative

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells as described in the apoptosis assay protocol.

-

Harvest the cells by centrifugation.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[37]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

III. Investigating Molecular Targets and Signaling Pathways

To further understand the mechanism of action, it is essential to identify the molecular targets of the 1H-indazole-3-amine derivatives and the signaling pathways they modulate. Western blotting is a powerful technique for this purpose.

Protocol 4: Western Blotting for Key Apoptotic and Signaling Proteins

This protocol describes the detection of proteins involved in apoptosis (Bcl-2, Bax) and key signaling pathways (e.g., phosphorylated and total forms of kinases like Bcr-Abl, FLT3, FGFR, and downstream effectors like STAT5, AKT, ERK).

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Materials:

-

Leukemia cells treated with the 1H-indazole-3-amine derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors[38]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane[38]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[38][39]

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-STAT5, anti-STAT5, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Detection:

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Data Interpretation:

-

A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would suggest induction of the intrinsic apoptotic pathway.[40][41][42]

-

A decrease in the phosphorylation of specific kinases and their downstream targets would indicate that the compound inhibits these signaling pathways.

IV. Key Signaling Pathways in Leukemia Targeted by 1H-Indazole-3-amine Derivatives

The following diagrams illustrate some of the key signaling pathways in leukemia that can be targeted by 1H-indazole-3-amine derivatives.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The constitutively active Bcr-Abl tyrosine kinase drives CML by activating multiple downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, leading to increased proliferation and survival.[3][6][7][10][20][43]

FLT3 Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 receptor, such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, lead to its constitutive activation and the subsequent activation of pro-proliferative and anti-apoptotic signaling pathways.[5][8][9][13]

FGFR Signaling in Leukemia

The fibroblast growth factor receptor (FGFR) signaling pathway, when aberrantly activated, can contribute to the proliferation and survival of leukemia cells.[4][11][12][14][15]

p53/MDM2 Pathway and Apoptosis Regulation

Some 1H-indazole-3-amine derivatives may inhibit MDM2, leading to the stabilization and activation of the p53 tumor suppressor. Activated p53 can then induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[16][17][18][19][20][22]

V. Conclusion and Future Directions

The protocols and information provided in this guide offer a robust framework for the preclinical evaluation of 1H-indazole-3-amine derivatives as potential anti-leukemia agents. By systematically assessing their anti-proliferative activity, mechanism of action, and molecular targets, researchers can identify promising lead compounds for further development. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models of leukemia to translate these promising in vitro findings into potential clinical applications.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

-

P53-MDM2 Pathway: Evidences for A New Targeted Therapeutic Approach in B-Acute Lymphoblastic Leukemia. PMC. Available from: [Link]

-

Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC. Available from: [Link]

-

Fibroblast Growth Factor Receptor-1 Expression and Signaling in Acute Myeloid Leukemia. Blood. Available from: [Link]

-

An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia. PMC. Available from: [Link]

-

Chronic Myeloid Leukemia Signaling. GeneGlobe. Available from: [Link]

-

Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. Available from: [Link]

-

FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC. Available from: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. Available from: [Link]

-

FLT3 as a therapeutic target in AML: still challenging after all these years. ASH Publications. Available from: [Link]

-

BCR-ABL signaling pathways activated in CML. Expression of the oncogene... ResearchGate. Available from: [Link]

-

New Means to Reactivate p53 in Leukemia: A Staple Peptide Inhibitor of MDMX and MDM2. ASH Clinical News. Available from: [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

-

MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy. PMC. Available from: [Link]

-

FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. Available from: [Link]

-

Fibroblast Growth Factor Receptor Signaling in Pediatric B-cell Precursor Acute Lymphoblastic Leukemia. PubMed. Available from: [Link]

-

The role of the MDM2/p53 axis in antitumor immune responses. PMC. Available from: [Link]

-

FGF2-FGFR1 signaling regulates release of Leukemia-Protective exosomes from bone marrow stromal cells. PubMed. Available from: [Link]

-

Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP). NIH. Available from: [Link]

-

FGF2-FGFR1 signaling regulates release of Leukemia-Protective exosomes from bone marrow stromal cells. NIH. Available from: [Link]

-

Activation of FGFR1β signaling pathway promotes survival, migration and resistance to chemotherapy in acute myeloid leukemia cells. Semantic Scholar. Available from: [Link]

-

DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available from: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. Available from: [Link]

-

Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available from: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available from: [Link]

-

Synergistic effects of p53 activation via MDM2 inhibition in combination with inhibition of Bcl-2 or Bcr-Abl in CD34+ proliferating and quiescent chronic myeloid leukemia blast crisis cells. NIH. Available from: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. OUCI. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available from: [Link]

-

Can you help with Western Blot: Bax and BCL-2? ResearchGate. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

-

Western blot analysis for Bcl-2 and Bax protein expression in B-CLL... ResearchGate. Available from: [Link]

-

a Western blot analysis of Bax and Bcl-2 protein expressions on control... ResearchGate. Available from: [Link]

-

Chemical structure of marketing indazole drugs. ResearchGate. Available from: [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Fibroblast growth factor receptor signaling in pediatric B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FGF2-FGFR1 signaling regulates release of Leukemia-Protective exosomes from bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FGF2-FGFR1 signaling regulates release of Leukemia-Protective exosomes from bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. P53-MDM2 Pathway: Evidences for A New Targeted Therapeutic Approach in B-Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of the MDM2/p53 axis in antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synergistic effects of p53 activation via MDM2 inhibition in combination with inhibition of Bcl-2 or Bcr-Abl in CD34+ proliferating and quiescent chronic myeloid leukemia blast crisis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. atcc.org [atcc.org]

- 28. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 32. bosterbio.com [bosterbio.com]

- 33. Flow cytometry with PI staining | Abcam [abcam.com]

- 34. vet.cornell.edu [vet.cornell.edu]

- 35. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 36. ucl.ac.uk [ucl.ac.uk]

- 37. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 38. researchgate.net [researchgate.net]

- 39. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 40. researchgate.net [researchgate.net]

- 41. benchchem.com [benchchem.com]

- 42. researchgate.net [researchgate.net]

- 43. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for the synthesis of 1H-indazoles from hydrazones

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Lenvatinib) and anti-inflammatory agents.[1] Traditional syntheses often require pre-functionalized ortho-haloarenes, limiting substrate diversity.[1] This guide details two advanced, orthogonal protocols for synthesizing 1H-indazoles directly from hydrazones via C–H activation :

-

Method A: Copper-Promoted Oxidative Intramolecular C–H Amination (Chemo-catalytic).

-

Method B: Electrochemical Dehydrogenative Cyclization (Green/Electrocatalytic).

These protocols enable the direct conversion of aldehyde-derived hydrazones into indazoles, bypassing the need for halogenated precursors.[1]

Mechanistic Logic & Pathway Visualization

Understanding the mechanism is prerequisite to troubleshooting. Unlike simple condensation reactions, these methods rely on generating a nitrogen-centered radical or metal-nitrene species that attacks the adjacent aryl C–H bond.[1]

Pathway A: Copper-Mediated Oxidative Cyclization

In this pathway, a Cu(II) species coordinates with the hydrazone nitrogen.[1] Oxidation generates a radical or Cu(III) intermediate, facilitating C–H cleavage and subsequent C–N bond formation.[1]

Figure 1: Mechanistic flow of Copper-mediated oxidative C–H amination.

Experimental Protocols

Method A: Copper-Promoted Oxidative C–H Amination

Best for: Late-stage functionalization where electrochemical equipment is unavailable.

Reagents & Equipment:

-

Catalyst: Copper(II) Acetate (Cu(OAc)₂) [CAS: 142-71-2][1]

-

Oxidant: Air (balloon) or O₂ atmosphere[1]

-

Solvent: DMSO (Dimethyl sulfoxide) – Critical: Must be dry to prevent hydrolysis.[1]

-

Base: Potassium Carbonate (K₂CO₃)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under Argon.

-

Charging: Add the aryl hydrazone (0.5 mmol, 1.0 equiv), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 equiv).

-

Solvation: Add anhydrous DMSO (3.0 mL).

-

Atmosphere Exchange: Evacuate the tube and backfill with O₂ (repeat 3 times). Attach an O₂ balloon.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously for 12–16 hours.

-

Checkpoint: The reaction mixture usually turns from blue/green (Cu(II)) to a dark brown suspension as the reaction progresses.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (to remove copper salts) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

If the starting material persists after 16h, check the DMSO water content.[1] Water causes competitive hydrolysis of the hydrazone back to the aldehyde.

Method B: Electrochemical Dehydrogenative Cyclization

Best for: Green chemistry compliance, scaling up, and avoiding transition metal impurities.[1]

Reagents & Equipment:

-

Power Source: Potentiostat or standard DC power supply (e.g., IKA ElectraSyn 2.0).[1]

-

Electrodes:

-

Anode (+): Graphite rod or Reticulated Vitreous Carbon (RVC).[1]

-

Cathode (-): Platinum plate or Nickel foam.

-

-

Electrolyte: n-Bu₄NPF₆ (0.1 M) or LiClO₄.

-

Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropan-2-ol) / MeOH mixture (1:1).[1]

-

Expert Insight: HFIP is crucial. It stabilizes the radical cation intermediate via hydrogen bonding, preventing side reactions.[1]

-

Step-by-Step Protocol:

-

Cell Assembly: Use an undivided cell (beaker-type). Insert electrodes with a fixed distance (approx. 5 mm).[1]

-

Solution Prep: Dissolve aryl hydrazone (0.5 mmol) and n-Bu₄NPF₆ (0.2 mmol) in HFIP/MeOH (6 mL).

-

Electrolysis:

-

Monitoring: Run for 3.5–4.0 F/mol (approx. 3–4 hours). Monitor via TLC.

-

Workup: Evaporate the volatile HFIP/MeOH. Redissolve residue in EtOAc, wash with water, and purify via chromatography.

Figure 2: Electrochemical cell configuration for oxidant-free synthesis.[1]

Comparative Analysis & Data Summary

| Feature | Method A: Cu-Catalyzed | Method B: Electrochemical |

| Mechanism | Metal-Coordination / Oxidative | Anodic Oxidation / Radical Cation |

| Temperature | High (100–120 °C) | Ambient (20–25 °C) |

| Oxidant | O₂ (Balloon) | Electrons (Anode) |

| Solvent Cost | Low (DMSO/DMF) | High (HFIP is expensive) |

| Trace Metals | High (Requires scavenging) | None (Metal-free product) |

| Yield (Avg) | 75–88% | 80–92% |

| Scalability | Moderate (Safety limits of O₂ at scale) | High (Flow electrolysis possible) |

Safety & Handling (HSE)

-

Hydrazone Stability: Aryl hydrazones can hydrolyze in acidic moisture.[2] Store precursors in a desiccator.

-

Hydrazine Toxicity: If synthesizing the hydrazone precursor in-house, handle hydrazine hydrate in a fume hood.[1] It is a potent hepatotoxin and suspected carcinogen.

-

Electrochemical Hazards:

-

Hydrogen Evolution: The cathode generates H₂ gas. Ensure the cell is vented to prevent pressure buildup.

-

HFIP: Corrosive to eyes and respiratory tract. Use Viton seals; avoid standard rubber septa which may degrade.

-

References

-

Electrochemical Synthesis (Green Chem): Li, L., et al. "Electrochemical dehydrogenative C–N coupling of hydrazones for the synthesis of 1H-indazoles."[1] Green Chemistry, 2023 .[1]

-

Electrochemical Radical Cyclization: Zhang, Z., et al. "Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones."[1][3] Chemical Communications, 2022 .[1]

-

Copper-Catalyzed Amination: Vila, C., et al. "Copper-Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H-Indazoles."[1][4] European Journal of Organic Chemistry, 2015 . [1]

-

Review of Indazole Synthesis: Gao, S., et al. "Recent Advances in the Synthesis of Indazoles." Organic & Biomolecular Chemistry, 2021 .[1][5]

-

Palladium-Catalyzed Approaches: Inamoto, K., et al. "Palladium-catalyzed C-H activation for the synthesis of indazoles."[1] Organic Letters, 2012 .[1]

Sources

- 1. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-indazole-3-carbohydrazide Synthesis

Executive Summary & Synthetic Logic

1H-indazole-3-carbohydrazide is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for bioactive molecules like Lonidamine (anti-tumor), Granisetron (anti-emetic), and various kinase inhibitors.[1]

The synthesis typically follows a Nucleophilic Acyl Substitution mechanism. While the reaction appears straightforward, the amphoteric nature of the indazole ring and the high reactivity of hydrazine often lead to specific failure modes: dimerization (bis-hydrazide formation), N-alkylation side reactions (if base is present), and solubility-driven yield loss .

This guide moves beyond basic recipes to provide a self-validating, optimized protocol designed to maximize regioselectivity and purity.

Master Synthetic Workflow (Visualized)

The following diagram outlines the optimized industrial route starting from Isatin, highlighting the critical control points (CCPs) where the process is most likely to fail.

Figure 1: Critical path for the synthesis of this compound. The red arrow indicates the hydrazinolysis step, which is the primary focus of this optimization guide.

Critical Process Parameters (CPP) & Optimization

The conversion of Methyl 1H-indazole-3-carboxylate to the Carbohydrazide is the most sensitive step.[1] Below are the optimized parameters derived from kinetic data and scale-up studies.

Experimental Protocol (Optimized)

-

Dissolution: Suspend 1.0 eq of Methyl 1H-indazole-3-carboxylate in Ethanol (10 volumes) .

-

Reagent Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq) . Note: Excess is mandatory.

-

Reaction: Reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Work-up: Cool to 0–5°C. The product precipitates as a white/off-white solid.[1]

-

Purification: Filter and wash with cold ethanol followed by diethyl ether .

Parameter Optimization Table

| Parameter | Standard Condition | Optimized Condition | Technical Rationale (Causality) |

| Stoichiometry | 1:1.5 (Ester:Hydrazine) | 1:5 to 1:10 | Prevents Dimerization. At low hydrazine concentrations, the product hydrazide competes with hydrazine to attack the ester, forming the insoluble dimer ( |

| Solvent | Methanol | Ethanol | Ethanol allows a slightly higher reflux temperature (78°C vs 65°C), accelerating the kinetics of the sterically hindered indazole carbonyl. |

| Concentration | 0.5 M | 0.2 M - 0.3 M | High dilution favors the intermolecular reaction with hydrazine over the bimolecular side-reaction (dimerization).[1] |

| Temperature | RT | Reflux | The electron-rich indazole ring deactivates the carbonyl carbon (via resonance), making it less electrophilic. Heat is required to overcome this activation energy barrier. |

Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Incomplete Conversion

User Question: "I have refluxed the reaction for 12 hours, but TLC still shows starting material. Why isn't it pushing to completion?"

Technical Diagnosis: The indazole ring is an electron donor. The nitrogen lone pair at position 1 can donate electron density into the ring, reducing the electrophilicity of the carbonyl carbon at position 3. This makes the ester "sluggish" toward nucleophilic attack.

Solution:

-

Solvent Switch: If using Methanol, switch to n-Butanol or Ethanol to increase the reaction temperature.

-

Catalysis: Add a catalytic amount (5 mol%) of Glacial Acetic Acid . This activates the carbonyl oxygen via protonation, making the carbon more susceptible to hydrazine attack.

-

Hydrazine Quality: Ensure your Hydrazine Hydrate is 80% or 64-65% grade.[1] Old hydrazine absorbs CO2 from the air, forming carbazates that are non-reactive.

Issue 2: Formation of Insoluble "Dimer" Impurity

User Question: "I isolated a high-melting (>250°C) white solid that is insoluble in most solvents and does not show the correct mass in LC-MS. What is it?"

Technical Diagnosis: You have formed N,N'-di(1H-indazole-3-carbonyl)hydrazine .

-

Mechanism:[1][2][3][4][5] Once the desired hydrazide is formed (

), it still possesses a nucleophilic amine. If the concentration of free hydrazine is low, this product attacks another molecule of the starting ester.

Solution:

-

Reverse Addition: Do not add hydrazine to the ester. Instead, add the ester solution dropwise to a refluxing solution of excess hydrazine . This ensures the ester always encounters a high molar excess of hydrazine.

-

Increase Equivalents: Increase hydrazine hydrate to 10 equivalents . Excess hydrazine acts as both reagent and co-solvent.

Issue 3: Product Purity & Coloration

User Question: "My product is yellow/orange, but the literature says it should be white. Recrystallization isn't helping."

Technical Diagnosis: The yellow color typically comes from trace oxidation of the hydrazine or residual azo-impurities from the diazonium step (if synthesized from Isatin/Aniline).[1]

Solution:

-

Carbon Treatment: Dissolve the crude product in hot ethanol/water (50:50). Add activated charcoal (5 wt%) , reflux for 15 mins, and filter hot through Celite.

-

Recrystallization: The optimal solvent system is Ethanol:Water (9:1) . Dissolve at reflux, then cool slowly to 4°C.

Safety & Handling (Hydrazine)

-

Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen.

-